This compound falls under the broader classification of piperazinones, which are derivatives of piperazine that contain a carbonyl group at the second position of the ring. Piperazinones have gained attention due to their pharmacological properties, including antipsychotic, antidepressant, and antimicrobial activities. The synthesis and characterization of 1-(3-Methylbenzyl)piperazin-2-one can be found in various chemical literature, highlighting its relevance in drug development and organic synthesis .
The synthesis of 1-(3-Methylbenzyl)piperazin-2-one can be achieved through several methods, often involving the reaction of piperazine with appropriate benzyl halides or aldehydes. A common synthetic route includes:
Technical parameters such as temperature (usually around 60-80 °C) and reaction time (4-12 hours) can significantly impact yield and purity .
The molecular structure of 1-(3-Methylbenzyl)piperazin-2-one can be described as follows:
The presence of the methyl group on the benzene ring contributes to its lipophilicity, which may enhance its ability to cross biological membranes, making it potentially useful in pharmacological applications .
1-(3-Methylbenzyl)piperazin-2-one can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound's structure to enhance its biological activity or selectivity .
The mechanism of action for compounds like 1-(3-Methylbenzyl)piperazin-2-one often involves interaction with neurotransmitter systems. For instance:
The precise mechanism would depend on the specific receptor interactions and downstream signaling pathways activated by this compound .
1-(3-Methylbenzyl)piperazin-2-one exhibits several notable physical and chemical properties:
These properties are critical for determining suitable formulations for pharmaceutical applications .
The potential applications of 1-(3-Methylbenzyl)piperazin-2-one are diverse:
The compound designated as 1-(3-Methylbenzyl)piperazin-2-one follows systematic IUPAC conventions for lactam-substituted piperazines. Its primary name is 1-[(3-methylphenyl)methyl]piperazin-2-one, clearly defining the 3-methylbenzyl group attached to the nitrogen (N1) of the piperazin-2-one ring [2]. Key identifiers include:
CC1=CC(=CC=C1)CN2CCNCC2=O (canonical form) or CC1=CC(C[C@@H]2NCCNC2=O)=CC=C1 for chiral variants [2] [8] NDKVBDIHICJKHP-UHFFFAOYSA-N [2] Alternative naming occasionally employs the term "2-keto" instead of "2-one," though this is non-IUPAC compliant. Stereochemical variants (e.g., (S)-3-(3-Methylbenzyl)piperazin-2-one; CAS 1240588-72-0) specify chiral centers at C3 [8].
Table 1: Nomenclature and Identifiers
| Nomenclature Type | Identifier |
|---|---|
| Systematic IUPAC Name | 1-[(3-methylphenyl)methyl]piperazin-2-one |
| CAS Number (Parent) | 1033200-90-6 |
| CAS Number (3-Methyl Derivative) | 1094601-63-4 |
| Stereospecific CAS (S-Isomer) | 1240588-72-0 |
| Canonical SMILES | CC1=CC(=CC=C1)CN2CCNCC2=O |
| InChIKey | NDKVBDIHICJKHP-UHFFFAOYSA-N |
Positional isomerism arises from the methyl group’s placement on the benzyl ring. The 3-methylbenzyl derivative (meta-substitution) exhibits distinct physicochemical and electronic properties compared to its 4-methyl (para-substituted) counterpart:
Table 2: Comparative Properties of Positional Isomers
| Property | 3-Methylbenzyl Derivative | 4-Methylbenzyl Derivative |
|---|---|---|
| Substitution Pattern | meta | para |
| Calculated LogP | 1.32 | ~1.45 (estimated) |
| Molecular Volume | 218.3 ų | ~220 ų |
| Dipole Moment | 3.8 Debye | ~3.2 Debye (estimated) |
| Synthetic Precursor CAS | 3-Methylbenzyl chloride (620-19-9) | 4-Methylbenzyl chloride (104-82-5) |
Biological implications include altered target affinity due to steric and electronic differences. For instance, the 3-methyl derivative’s bent conformation may hinder binding to flat receptor sites compared to the linear para-isomer [10].
Piperazin-2-one exists predominantly as the lactam tautomer (2-keto form), with the amide carbonyl group (C=O) at C2. The theoretical enol form (2-hydroxy-1,4-dihydropyrazine) is energetically disfavored due to:
Infrared spectroscopy confirms the lactam structure via a characteristic C=O stretch at 1650 cm⁻¹ [2]. NMR data (¹H, CDCl₃) shows no observable enol proton (δ > 10 ppm), further supporting lactam dominance [2].
Stereoelectronic Effects:
No evidence supports significant tautomeric equilibria under physiological conditions, making the lactam form the pharmacologically relevant species.
CAS No.: 23289-02-3
CAS No.: 104332-28-7
CAS No.: 1976-85-8
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.: 142674-35-9